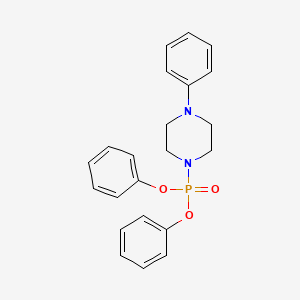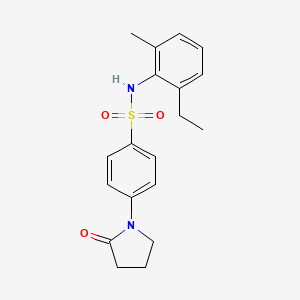
diphenyl (4-phenyl-1-piperazinyl)phosphonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diphenyl phosphonate derivatives has been demonstrated through various methods, including the reaction of diphenyl phosphorochloridate with different agents. One study detailed the preparation of diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a useful condensing agent for synthesizing amides, esters, peptides, and β-lactams from β-amino acids, showcasing its versatility in organic synthesis (Ueda & Mori, 1992).
Molecular Structure Analysis
The molecular structure of diphenyl phosphonate derivatives has been elucidated through crystallography. For instance, the structures of diphenyl [3-methyl-1-(3-phenylthioureido)butyl]phosphonate and its related compounds revealed a syn-syn conformation of the thiourea moiety, enabling the formation of N-H...O hydrogen bonds, highlighting the impact of molecular conformation on chemical properties (Chęcińska et al., 2003).
Chemical Reactions and Properties
Diphenyl phosphonate derivatives undergo various chemical reactions, offering insights into their reactivity and potential applications. For example, reactions of triphenyl(phenylethynyl)phosphonium bromide with α-aminoethers and dipiperidinomethane have been explored, indicating the formation of corresponding phosphonium bromides and amine hydrobromides, thus shedding light on their reaction mechanisms and potential synthetic utility (Bagdasaryan et al., 2007).
Physical Properties Analysis
The study of diphenyl phosphonate derivatives also encompasses the examination of their physical properties, such as solubility, melting points, and crystalline structure, crucial for understanding their behavior in various solvents and conditions. However, specific studies focusing solely on the physical properties of diphenyl (4-phenyl-1-piperazinyl)phosphonate were not identified in the provided references.
Chemical Properties Analysis
The chemical properties of diphenyl phosphonate derivatives, including acidity, basicity, and reactivity towards various chemical agents, have been characterized. Research into the antimicrobial activities of a series of diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates against various bacterial and fungal strains highlights the potential applications of these compounds in developing new antimicrobial agents (Abdel-megeed et al., 2012).
Applications De Recherche Scientifique
Polymer Science Applications
Diphenyl phosphonate derivatives have been explored for their potential in creating proton-conducting membranes for fuel cells. A study by Allcock et al. (2002) describes the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] using diphenyl chlorophosphate. These polymers are candidates for use as proton-conducting membranes in fuel cells, highlighting their importance in energy conversion technologies (Allcock, Hofmann, Ambler, & Morford, 2002).
Coordination Chemistry and Catalysis
Rohlík et al. (2006) synthesized and characterized palladium(II) and platinum(II) complexes with phosphonated triphenylphosphine derivatives, including diphenylphosphanyl benzylphosphonate. These complexes exhibit potential for use in aqueous or biphasic catalysis due to their solubility in aqueous solutions, suggesting applications in homogeneous catalysis and as catalysts in organic synthesis (Rohlík et al., 2006).
Anticancer Research
Awad et al. (2018) reported on the design, synthesis, and biological evaluation of novel α-aminophosphonates based on the quinazolinone moiety as potential anticancer agents. These compounds, including diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate, displayed significant anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Awad, Abdel-Aal, Atlam, & Hekal, 2018).
Materials Science
Diphenyl phosphonate derivatives have also been investigated for their role in materials science. For example, Abdel-megeed et al. (2013) synthesized diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates as azo disperse dyes for dyeing polyester fabrics. These compounds were found to have good fastness properties when applied to polyester, suggesting their utility in textile applications (Abdel-megeed, Azaam, & El‐Hiti, 2013).
Antimicrobial Activities
Additionally, diphenyl phosphonate derivatives have been explored for their antimicrobial properties. Abdel-megeed et al. (2012) synthesized a series of diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates and investigated their antimicrobial activities. Some compounds exhibited high antimicrobial activities against a range of bacteria and fungi at low concentrations, highlighting their potential as antimicrobial agents (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).
Propriétés
IUPAC Name |
1-diphenoxyphosphoryl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N2O3P/c25-28(26-21-12-6-2-7-13-21,27-22-14-8-3-9-15-22)24-18-16-23(17-19-24)20-10-4-1-5-11-20/h1-15H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAYUIHIHJRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4558234.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)
![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)

![2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride](/img/structure/B4558263.png)
![N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4558278.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)
![1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)


![3-{[(2-methyl-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4558305.png)
![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)
![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)